1-Chloro-1-(2-fluoro-6-(trifluoromethylthio)phenyl)propan-2-one

Description

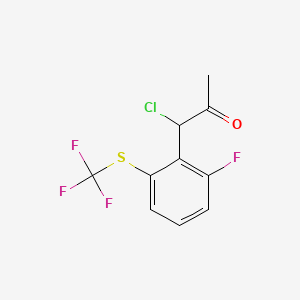

1-Chloro-1-(2-fluoro-6-(trifluoromethylthio)phenyl)propan-2-one is a halogenated aromatic ketone characterized by a propan-2-one backbone substituted with a chloro group and a 2-fluoro-6-(trifluoromethylthio)phenyl moiety. The trifluoromethylthio (-SCF₃) group is a potent electron-withdrawing substituent, while the fluorine atom and chloro group further modulate electronic and steric properties. Its synthesis likely involves Friedel-Crafts acylation or analogous methods, as seen in related compounds (e.g., ).

Properties

Molecular Formula |

C10H7ClF4OS |

|---|---|

Molecular Weight |

286.67 g/mol |

IUPAC Name |

1-chloro-1-[2-fluoro-6-(trifluoromethylsulfanyl)phenyl]propan-2-one |

InChI |

InChI=1S/C10H7ClF4OS/c1-5(16)9(11)8-6(12)3-2-4-7(8)17-10(13,14)15/h2-4,9H,1H3 |

InChI Key |

FOPRMLLMFNEMDH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C=CC=C1SC(F)(F)F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1-Chloro-1-(2-fluoro-6-(trifluoromethylthio)phenyl)propan-2-one

General Synthetic Strategy

The synthesis of this compound typically involves:

- Introduction of the trifluoromethylthio (-SCF3) group onto the aromatic ring.

- Incorporation of the fluoro substituent at the 2-position of the phenyl ring.

- Formation of the chlorinated propan-2-one side chain at the benzylic position.

This sequence often requires selective halogenation, nucleophilic substitution, and Friedel-Crafts acylation or related ketone-forming reactions under controlled conditions.

Stepwise Synthesis Overview

Detailed Synthetic Routes

Preparation of 2-fluoro-6-(trifluoromethylthio)phenyl Intermediate

- The trifluoromethylthio group is introduced via electrophilic trifluoromethylthiolation, often using shelf-stable reagents such as S-(trifluoromethyl)dibenzothiophenium salts, which are prepared by oxidation of trifluoromethylthio precursors with sulfur trioxide complexes.

- Fluorination at the 2-position can be achieved by selective nucleophilic aromatic substitution on suitable halogenated precursors or by direct fluorination using reagents like Selectfluor under controlled temperature to avoid over-fluorination.

Formation of the Chloropropan-2-one Side Chain

- The key step involves the chlorination of the alpha position of the propan-2-one side chain attached to the phenyl ring.

- This can be achieved by halogenation of the corresponding acetophenone derivative using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

- Alternatively, Friedel-Crafts acylation using chloroacetyl chloride in the presence of Lewis acid catalysts (e.g., aluminum chloride) can introduce the chloropropan-2-one moiety directly onto the aromatic ring.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dichloromethane, acetonitrile, or toluene | Choice affects solubility and reaction rate; inert solvents preferred |

| Temperature | 0°C to 80°C depending on step | Low temp for electrophilic trifluoromethylthiolation to control reactivity; moderate heating for Friedel-Crafts acylation |

| Atmosphere | Inert (nitrogen or argon) | Prevents oxidation and side reactions involving sensitive halogenated intermediates |

| Catalysts | Lewis acids (AlCl3, FeCl3) for acylation | Enhance electrophilicity and yield |

| Reaction Time | 1–24 hours | Optimized per step for maximum conversion and minimal by-products |

Research Findings and Analytical Data

- Purity and Yield: Preparations typically achieve purities greater than 98% after purification by column chromatography or recrystallization.

- Spectroscopic Characterization:

- NMR (¹H, ¹³C, ¹⁹F): Confirm substitution pattern on aromatic ring and presence of trifluoromethylthio and fluoro groups.

- Mass Spectrometry: Molecular ion peaks consistent with molecular weight around 318.69 g/mol for related difluoromethyl analogs, indicating successful incorporation of halogens and trifluoromethylthio groups.

- IR Spectroscopy: Characteristic carbonyl stretch (~1700 cm⁻¹) confirms ketone functionality.

- Stability: Compounds with similar structures exhibit good chemical stability under ambient conditions but require storage under inert atmosphere to prevent hydrolysis or decomposition.

Comparative Analysis with Related Compounds

This comparison highlights the synthetic challenges and necessary adjustments in reaction conditions based on substituent effects on the aromatic ring.

Summary Table of Preparation Methods

| Step | Reaction | Reagents | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Electrophilic trifluoromethylthiolation | S-(trifluoromethyl)dibenzothiophenium salts, SO3·H2SO4 | 0°C, inert atmosphere | Introduction of -SCF3 group on phenyl ring |

| 2 | Selective fluorination | Selectfluor or nucleophilic aromatic substitution | Room temp to 50°C | Fluoro substitution at 2-position |

| 3 | Friedel-Crafts acylation or alpha-chlorination | Chloroacetyl chloride, AlCl3 or thionyl chloride | 40–80°C, inert atmosphere | Formation of chloropropan-2-one side chain |

| 4 | Purification | Chromatography or recrystallization | Ambient temperature | >98% purity compound |

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(2-fluoro-6-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloro group can be substituted by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used under basic conditions.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of amines or thioethers.

Scientific Research Applications

1-Chloro-1-(2-fluoro-6-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug development, particularly for its unique functional groups that may interact with biological targets.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-fluoro-6-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The chloro and fluoro groups can participate in hydrogen bonding and van der Waals interactions, while the trifluoromethylthio group can enhance lipophilicity and membrane permeability. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The compound’s distinct features can be contextualized against structurally analogous propanone derivatives:

Key Observations:

- Steric Profile: The 2-fluoro-6-(trifluoromethylthio)phenyl group introduces significant steric hindrance compared to simpler substituents like thiophene or cyclopropyl, which may influence reactivity or crystal packing.

- Conjugation: Unlike enone-containing analogs (), the propan-2-one backbone in the target compound lacks extended conjugation, limiting electronic delocalization.

Physicochemical Properties

- Lipophilicity: The trifluoromethylthio group enhances lipophilicity (logP ~3.5–4.0 estimated), surpassing chlorophenyl (logP ~2.8) or thiophene derivatives (logP ~2.5).

- Thermal Stability: The electron-withdrawing nature of -SCF₃ could increase thermal stability relative to hydrazone derivatives (), though experimental data are lacking.

Reactivity and Functionalization

- Electrophilic Substitution: The -SCF₃ and fluorine substituents likely deactivate the aromatic ring, directing further substitution to meta/para positions if feasible. This contrasts with thiophene derivatives (), where the heterocycle activates toward electrophiles.

- Nucleophilic Attack: The ketone group remains susceptible to nucleophilic addition, akin to other propanones (e.g., ), though steric hindrance may slow kinetics.

Biological Activity

The compound 1-Chloro-1-(2-fluoro-6-(trifluoromethylthio)phenyl)propan-2-one is a synthetic organic molecule that has garnered interest for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C11H9ClF4OS

- Molecular Weight : Approximately 303.7 g/mol

- IUPAC Name : this compound

This compound features a chloro group, a fluoro group, and a trifluoromethylthio group, which contribute to its unique chemical reactivity and biological properties.

The biological activity of this compound has been investigated in various studies, highlighting its potential as an inhibitor of specific enzymes and pathways:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in inflammatory pathways. For example, it has been noted to exhibit inhibitory effects on mPGES-1 (microsomal prostaglandin E synthase-1), which plays a crucial role in the synthesis of prostaglandins during inflammatory responses .

Therapeutic Potential

The therapeutic potential of this compound is being explored in various contexts:

- Anti-inflammatory Applications : Due to its ability to inhibit mPGES-1, there is interest in its use for treating conditions characterized by excessive inflammation, such as rheumatoid arthritis and other chronic inflammatory diseases .

Case Studies and Research Findings

A review of relevant literature reveals several case studies that illustrate the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-Chloro-1-(2-fluoro-6-(trifluoromethylthio)phenyl)propan-2-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via α-diazo ketone intermediates, leveraging fluorination protocols. For example, General Procedure G (from ) employs HF·pyridine (HF.pyr) as a fluorinating agent with dichloromethane (DCM) as the solvent. Reaction optimization includes controlling stoichiometry (6 equiv. HF.pyr) and purification via flash column chromatography (SiO₂, Hex:AcOEt gradient). Yield improvements may involve temperature control (rt) and inert atmosphere to minimize side reactions. Alternative routes could adapt acid-mediated deprotection steps (e.g., HCl in Et₂O for tert-butyl group removal, as in ) .

Q. Which analytical techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (250–300 MHz, CDCl₃ or DMSO-d₆) resolves key signals, such as the trifluoromethylthio group’s deshielding effects (e.g., δ 7.48–7.66 ppm for aromatic protons, δ 5.73 ppm for fluorinated CH). Splitting patterns (e.g., J = 48.5 Hz for F-C coupling) confirm stereoelectronic effects .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. highlights SHELX’s robustness for small-molecule crystallography, including handling twinned data via the TWIN command. Data collection at low temperatures (e.g., 100 K) improves resolution .

Q. What safety precautions are critical when handling this compound, given its halogenated and fluorinated substituents?

- Methodological Answer : Follow protocols for halogenated/fluorinated compounds:

- Use PPE (gloves, goggles, fume hood) to avoid inhalation/skin contact ( ).

- Store under inert atmosphere (N₂/Ar) to prevent hydrolysis of the trifluoromethylthio group.

- Emergency measures: For inhalation, move to fresh air; for skin contact, wash with soap/water () .

Q. How can purity and stability be assessed during storage?

- Methodological Answer :

- HPLC Analysis : Use reverse-phase C18 columns with UV detection (λ = 254 nm). Compare retention times against synthetic standards (e.g., ≥98% purity, as per ).

- Stability Studies : Monitor degradation via accelerated conditions (40°C/75% RH over 4 weeks). Fluorinated compounds are generally stable but may hydrolyze under acidic/basic conditions .

Q. What are the key spectral databases or computational tools for validating structural assignments?

- Methodological Answer :

- PubChem : Compare experimental NMR/MS data with deposited entries (e.g., CID 139521-25-8 in ).

- DFT Calculations : Use Gaussian or ORCA to simulate NMR shifts and verify electronic effects of substituents .

Advanced Research Questions

Q. How do the electronic effects of the trifluoromethylthio (S-CF₃) and fluoro substituents influence reactivity in nucleophilic substitution reactions?

- Methodological Answer : The S-CF₃ group is strongly electron-withdrawing, activating the ketone toward nucleophilic attack. Computational studies (e.g., NBO analysis) can quantify charge distribution. Experimentally, compare reaction rates with analogs lacking S-CF₃ (e.g., ’s comparison of 3-chlorophenyl vs. trifluoromethyl derivatives). Kinetic studies under varying solvents (polar aprotic vs. protic) isolate electronic vs. steric effects .

Q. What crystallographic challenges arise from disorder or twinning in this compound, and how can they be resolved?

- Methodological Answer :

- Disorder Modeling : Use SHELXL’s PART instruction to refine split positions for flexible groups (e.g., propan-2-one chain).

- Twinning : For twinned crystals (common in fluorinated compounds), apply TWIN/BASF commands in SHELXL. notes SHELX’s efficacy for high-throughput twinned data refinement. Merging data from multiple crystals may improve completeness .

Q. How can mechanistic studies elucidate the compound’s reactivity in photochemical or catalytic transformations?

- Methodological Answer :

- Trapping Intermediates : Use radical scavengers (TEMPO) or isotopic labeling (²H/¹³C) to identify intermediates in photochemical reactions.

- DFT Transition-State Modeling : Map energy barriers for ketone reduction or C-Cl bond cleavage. Compare with experimental kinetics (e.g., Eyring plots) .

Q. What strategies minimize byproduct formation during large-scale synthesis?

- Methodological Answer :

- Flow Chemistry : Continuous flow systems improve heat/mass transfer, reducing side reactions (e.g., ’s batch process vs. flow adaptation).

- In Situ Monitoring : Use FTIR/Raman spectroscopy to track reaction progress and adjust reagent addition dynamically .

Q. How do solvent polarity and proticity affect the compound’s conformational stability in solution?

- Methodological Answer :

- VT-NMR Studies : Acquire ¹H NMR spectra from −50°C to 60°C in solvents like DMSO-d₆ or CDCl₃. Line-shape analysis reveals rotational barriers (e.g., hindered rotation around the phenyl-propanone bond).

- Solvent Parameter Correlations : Use Kamlet-Taft or Hansen parameters to correlate solvent polarity with conformational populations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.